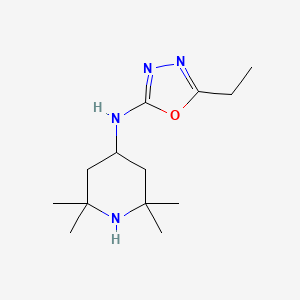![molecular formula C22H26N2O2 B5684082 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride, also known as DPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPMC is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of drugs and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves its binding to the mu-opioid receptor and activation of downstream signaling pathways. Specifically, 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride acts as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a moderate level of analgesia and a lower risk of side effects such as respiratory depression and addiction compared to full agonists.
Biochemical and Physiological Effects
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have several biochemical and physiological effects in the body. One of the primary effects is its ability to modulate pain perception. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have moderate analgesic effects in animal models of pain, which makes it a potential candidate for the development of new pain medications. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has also been shown to have anxiolytic effects, which means that it can reduce anxiety and promote relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to study the specific effects of mu-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride allows for a more controlled level of receptor activation compared to full agonists.
One of the limitations of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its relatively low potency compared to other opioid drugs. This low potency may limit its usefulness in certain types of experiments where high levels of receptor activation are required. Additionally, the selectivity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride for the mu-opioid receptor may limit its usefulness in experiments that involve other opioid receptors.
Zukünftige Richtungen
There are several future directions for the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in scientific research. One potential direction is the development of new pain medications based on the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride. Another direction is the study of the effects of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride on other opioid receptors and their downstream signaling pathways. Additionally, the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride as a tool for the study of opioid receptor pharmacology and function may lead to new insights into the mechanisms of opioid addiction and dependence.
Synthesemethoden
The synthesis of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves the reaction of morpholine with 3,3-diphenyl-1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is typically around 80%, and the purity can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. One of the primary research applications of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is in the study of opioid receptors. Opioid receptors are a type of G protein-coupled receptor that is activated by endogenous opioid peptides and exogenous opioid drugs. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to bind selectively to the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction.
Eigenschaften
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-morpholin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(20-16-23-13-15-26-20)24-14-7-12-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSSDJUXMSCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNCCO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Diphenylpiperidin-1-yl)carbonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)

![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)